Piperidin-4-ylmethyl trifluoromethanesulfonate Piperidin-4-ylmethyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18720641
InChI: InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2
SMILES:
Molecular Formula: C7H12F3NO3S
Molecular Weight: 247.24 g/mol

Piperidin-4-ylmethyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC18720641

Molecular Formula: C7H12F3NO3S

Molecular Weight: 247.24 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-4-ylmethyl trifluoromethanesulfonate -

Specification

Molecular Formula C7H12F3NO3S
Molecular Weight 247.24 g/mol
IUPAC Name piperidin-4-ylmethyl trifluoromethanesulfonate
Standard InChI InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2
Standard InChI Key ZOLMABZRMSAAGM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1COS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Piperidin-4-ylmethyl trifluoromethanesulfonate (IUPAC name: piperidin-4-ylmethyl trifluoromethanesulfonate) has the molecular formula C₇H₁₂F₃NO₃S and a molecular weight of 247.24 g/mol. Its structure consists of:

  • A piperidine ring (a six-membered amine heterocycle) with a methyl group at the 4-position.

  • A trifluoromethanesulfonate group (-SO₂CF₃) attached to the methyl group, serving as a highly electrophilic leaving group.

The compound’s canonical SMILES representation is C1CNCCC1COS(=O)(=O)C(F)(F)F, and its X-ray crystallographic data (if available) would reveal a planar triflate group with typical S–O bond lengths of ~1.42 Å.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of piperidin-4-ylmethyl trifluoromethanesulfonate typically follows a two-step protocol:

  • Preparation of Piperidin-4-ylmethanol:
    Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Triflation Reaction:
    The alcohol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C :

    Piperidin-4-ylmethanol + Tf2OBasePiperidin-4-ylmethyl triflate + Byproducts\text{Piperidin-4-ylmethanol + Tf}_2\text{O} \xrightarrow{\text{Base}} \text{Piperidin-4-ylmethyl triflate + Byproducts}

    Yields typically exceed 70%, with purification via column chromatography or recrystallization from ethyl acetate/hexane mixtures.

Industrial Production

Scaled-up processes employ continuous-flow reactors to enhance safety and efficiency. Key considerations include:

  • Temperature Control: Maintaining ≤30°C to prevent decomposition.

  • Solvent Recovery: Recycling DCM or THF to reduce costs.

  • Quality Assurance: HPLC and NMR spectroscopy ensure ≥95% purity .

Physicochemical Properties

PropertyValue/Description
Boiling PointNot reported; estimated >200°C (decomposes)
Density~1.61 g/cm³ (analogous to aryl triflates)
SolubilitySoluble in DCM, THF, DMSO; insoluble in H₂O
StabilityMoisture-sensitive; store under N₂ at 2–8°C
Refractive Index~1.3037 (similar to 2,2,2-trifluoroethyl triflate)

Reactivity and Mechanistic Insights

The triflate group’s strong electron-withdrawing nature renders the compound highly reactive in:

Nucleophilic Substitutions

Piperidin-4-ylmethyl triflate participates in Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):

R-X + NuR-Nu + X\text{R-X + Nu}^- \rightarrow \text{R-Nu + X}^-

For example, reaction with sodium azide (NaN₃) yields piperidin-4-ylmethyl azide, a precursor for click chemistry .

Cross-Coupling Reactions

In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the triflate acts as a leaving group, enabling C–C bond formation:

Ar-B(OH)2+TriflatePd(0)Ar-Piperidinylmethyl+Byproducts\text{Ar-B(OH)}_2 + \text{Triflate} \xrightarrow{\text{Pd(0)}} \text{Ar-Piperidinylmethyl} + \text{Byproducts}

This reactivity is exploited in synthesizing piperidine-containing pharmaceuticals .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a key intermediate in manufacturing:

  • κ-Opioid Receptor Antagonists: Analogues like JDTic utilize piperidine triflates for selective receptor binding .

  • Covalent Enzyme Inhibitors: Electrophilic triflates form stable adducts with cysteine residues (e.g., NLRP3 inflammasome inhibitors) .

HazardPrecautionary Measure
Moisture SensitivityUse anhydrous solvents; store under argon
Skin/Eye IrritationWear nitrile gloves and safety goggles
Inhalation RiskUse in fume hood; monitor airborne levels

No acute toxicity data are available, but analogous triflates (e.g., methyl triflate) are classified as Toxic (T) and Corrosive (C) .

Comparison with Related Compounds

CompoundKey Structural DifferenceReactivity/Application
Piperidin-3-ylmethyl triflateMethyl at 3-positionLower steric hindrance in Sₙ2
1-Ethylpiperidin-4-yl triflateEthyl substituent on NEnhanced lipid solubility
2,2,2-Trifluoroethyl triflateNo piperidine ringGeneral trifluoroethylating agent

Future Directions

  • Pharmacological Profiling: Evaluate in vitro toxicity and target engagement using high-throughput screening.

  • Green Chemistry: Develop solvent-free triflation methods using mechanochemical activation .

  • PET Tracer Development: Radiolabel with ¹⁸F for imaging neuroreceptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator